Head-to-Head Inhibition Potency Against Human SULT2A1: 7-Methoxy vs. Lasofoxifene
In a direct comparison using human liver cytosol, rac 7-methoxylasofoxifene inhibited SULT2A1-catalyzed sulfonation of lithocholic acid with an IC50 of 3.0 µM, while the parent drug lasofoxifene showed a 2.1-fold higher potency with an IC50 of 1.4 µM under identical conditions [1]. This quantitative difference confirms that the 7-methoxy substitution significantly weakens SULT2A1 affinity relative to the 7-hydroxy parent drug. The data positions rac 7-Methoxy Lasofoxifene as a moderately potent inhibitor, distinct from the strong inhibition exhibited by the parent compound.
| Evidence Dimension | IC50 for Inhibition of Human SULT2A1-Catalyzed Lithocholic Acid Sulfonation |
|---|---|
| Target Compound Data | IC50 = 0.003 mM (3.0 µM) |
| Comparator Or Baseline | Lasofoxifene (parent drug): IC50 = 0.0014 mM (1.4 µM) |
| Quantified Difference | 2.1-fold decrease in inhibitory potency compared to lasofoxifene |
| Conditions | Human liver cytosol, pH 7.4, 37°C, substrate: lithocholic acid. Data sourced from Bansal & Lau (2019) via BRENDA enzyme database. |
Why This Matters
Procurement of the 7-methoxy analog instead of the parent is essential for researchers studying the structural determinants of SULT2A1 inhibition, as it provides a precisely quantified, intermediate inhibitory signal for structure-activity relationship (SAR) studies.
- [1] Bansal, S.; Lau, A.J. Inhibition of human sulfotransferase 2A1-catalyzed sulfonation of lithocholic acid, glycolithocholic acid, and taurolithocholic acid by selective estrogen receptor modulators and various analogs and metabolites. J. Pharmacol. Exp. Ther. 2019, 369, 389-405. View Source
